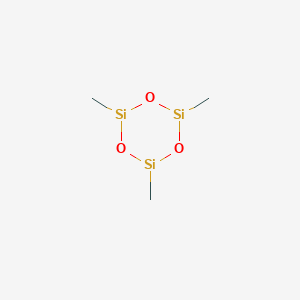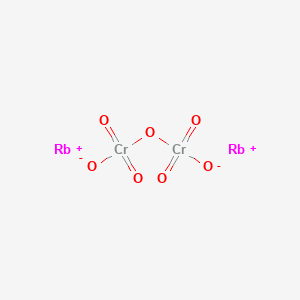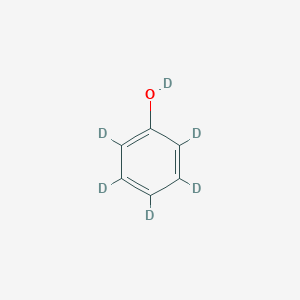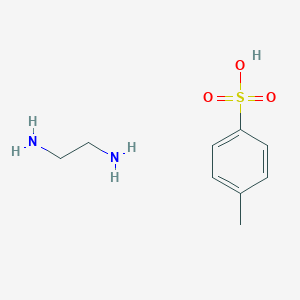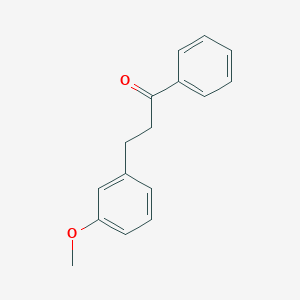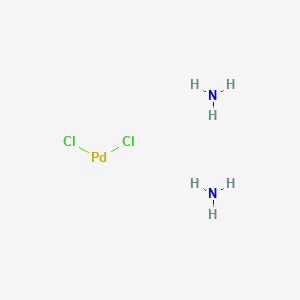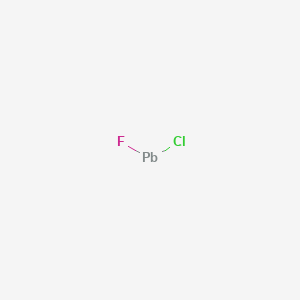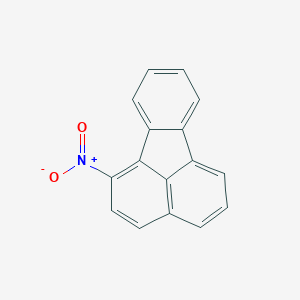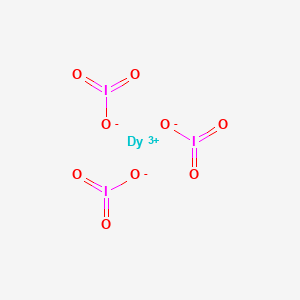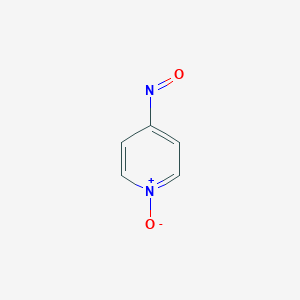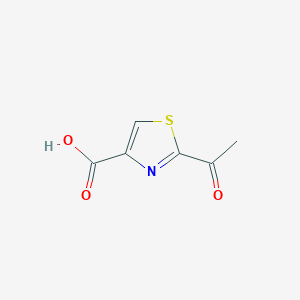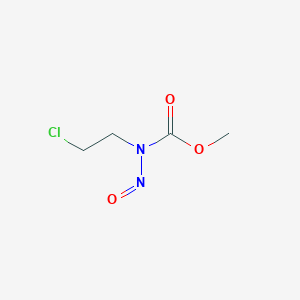
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester, commonly known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancers. CCNU belongs to the family of nitrosoureas, which are known for their cytotoxic properties. CCNU has been used for the treatment of brain tumors, lymphomas, and various other types of cancers.
作用机制
CCNU exerts its anti-cancer effects by alkylating DNA and RNA, resulting in DNA damage and inhibition of DNA replication. CCNU also inhibits the activity of DNA repair enzymes, leading to further DNA damage and cell death. Additionally, CCNU has been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
生化和生理效应
CCNU has been shown to have a wide range of biochemical and physiological effects. CCNU has been shown to cause DNA damage, inhibit DNA replication, and induce cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties. CCNU has been associated with various side effects, including myelosuppression, gastrointestinal toxicity, and pulmonary toxicity.
实验室实验的优点和局限性
CCNU has several advantages for lab experiments. It is a well-established chemotherapeutic agent with a known mechanism of action. CCNU is also relatively easy to synthesize and has been extensively studied. However, CCNU has several limitations for lab experiments. It is highly toxic and requires careful handling. CCNU is also associated with various side effects, which may affect the results of lab experiments.
未来方向
There are several future directions for the study of CCNU. One area of research is the development of new formulations of CCNU that may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that may predict the response to CCNU treatment. Additionally, there is a need for more studies on the immunomodulatory effects of CCNU and its potential use in combination with immunotherapies. Finally, there is a need for more studies on the long-term effects of CCNU treatment and its potential impact on cancer survivorship.
合成方法
CCNU can be synthesized by the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of acetic acid. The resulting product is then reacted with methyl isocyanate to yield CCNU.
科学研究应用
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphomas, and various other types of cancers. CCNU has been shown to inhibit DNA replication and cause DNA damage, leading to cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
属性
CAS 编号 |
13589-15-6 |
|---|---|
产品名称 |
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester |
分子式 |
C4H7ClN2O3 |
分子量 |
166.56 g/mol |
IUPAC 名称 |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
InChI 键 |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
规范 SMILES |
COC(=O)N(CCCl)N=O |
其他 CAS 编号 |
13589-15-6 |
同义词 |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




